

Comparative Guide: Netarsudil in Glaucoma Management - Insights from the ROCKET Trials

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Compound Focus: Netarsudil

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This guide provides an objective comparison of **Netarsudil**'s efficacy and safety, based on data from its pivotal Phase 3 ROCKET clinical trials, against other established intraocular pressure (IOP)-lowering agents.

Introduction to Netarsudil and the ROCKET Program

Netarsudil (brand name Rhopressa) is a first-in-class Rho kinase (ROCK) inhibitor and norepinephrine transporter inhibitor for the treatment of open-angle glaucoma or ocular hypertension. Its mechanism of action is distinct from other drug classes, primarily targeting the trabecular meshwork to increase aqueous humor outflow.

The ROCKET program consisted of two pivotal Phase 3 trials (ROCKET-1 and ROCKET-2) and a head-to-head trial against timolol (ROCKET-4), which established its efficacy and safety profile for regulatory approval.

Mechanism of Action: A Comparative Pathways Diagram

Unlike prostaglandin analogs (which increase uveoscleral outflow) or beta-blockers (which reduce aqueous production), **Netarsudil** has a multi-pronged mechanism focused on the conventional outflow pathway.

Diagram 1: Netarsudil's Dual MoA on IOP

Summary of Key Clinical Trial Data

The following tables consolidate the primary efficacy and safety findings from the ROCKET trials, comparing **Netarsudil** to timolol and latanoprost.

Table 1: ROCKET-1 & ROCKET-2 (Netarsudil 0.02% vs. Timolol 0.5%) - Efficacy Data shows mean IOP reduction (mm Hg) from baseline at 8:00 AM over 3 months. Baseline IOP was ~26-27 mm Hg.

| Time Point | Netarsudil 0.02% (n~270) | Timolol 0.5% (n~268) | Statistical Significance |
|--------------------|-------------------------------------|--|-------------------------------------|
| Day 14 | -5.2 to -5.5 | -6.5 to -6.7 | p < 0.001 (Timolol superior) |
| Week 4 | -5.0 to -5.4 | -6.4 to -6.8 | p < 0.001 (Timolol superior) |
| Week 12 | -4.9 to -5.3 | -6.2 to -6.7 | p < 0.001 (Timolol superior) |
| Key Finding | Consistent but modest IOP lowering. | Robust IOP lowering across all visits. | Timolol was statistically superior. |

Table 2: ROCKET-2 (Efficacy in Higher Baseline IOP Ranges) Analysis of IOP lowering efficacy stratified by baseline IOP at 8:00 AM.

| Baseline IOP Range | Netarsudil 0.02% Efficacy | Timolol 0.5% Efficacy | Clinical Implication |
|--------------------|---------------------------|-----------------------|-------------------------|
| < 25 mm Hg | ~4.5 mm Hg reduction | ~5.0 mm Hg reduction | Comparable efficacy. |
| 25 - 27 mm Hg | ~5.0 mm Hg reduction | ~6.5 mm Hg reduction | Timolol more effective. |

| Baseline IOP Range | Netarsudil 0.02% Efficacy | Timolol 0.5% Efficacy | Clinical Implication |
|--------------------|---------------------------|-----------------------|---|
| > 27 mm Hg | Reduced efficacy observed | Maintained efficacy | Netarsudil less effective at higher IOPs. |

Table 3: ROCKET-4 (Netarsudil 0.02% vs. Latanoprost 0.005%) - Efficacy & Safety Head-to-head study over 3 months. Primary endpoint was mean IOP at 8AM, 10AM, 4PM across 5 visits.

| Parameter | Netarsudil 0.02% (n=230) | Latanoprost 0.005% (n=232) | Statistical Significance |
|--------------------------|-------------------------------------|---|---|
| Mean IOP (Pooled Visits) | 18.5 mm Hg | 18.2 mm Hg | p = 0.12 (Non-inferiority met) |
| Conjunctival Hyperemia | 53.9% | 18.5% | p < 0.001 |
| Cornea Verticillata | 20.0% | 0.4% | p < 0.001 |
| Key Finding | Met non-inferiority to latanoprost. | Highly effective with cleaner safety profile. | Differentiated safety profile is a key consideration. |

Detailed Experimental Protocols

The methodologies from the key ROCKET trials are detailed below to provide context for the data.

Protocol 1: ROCKET-1 and ROCKET-2 Core Design *Objective:* To evaluate the efficacy and safety of **netarsudil** 0.02% once daily versus timolol 0.5% twice daily.

- **Design:** Randomized, double-masked, active-controlled, parallel-group Phase 3 trials.
- **Participants:** Patients with open-angle glaucoma or ocular hypertension.
- **Intervention:**
 - **Group 1: Netarsudil** 0.02% dosed once daily in the evening + timolol vehicle in the morning.
 - **Group 2:** Timolol 0.5% dosed twice daily + **netarsudil** vehicle in the evening.

- **Primary Endpoint:** Mean IOP at baseline and at 8:00 AM on Days 14, 42, and 84 (Week 12).
- **IOP Measurement:** Goldmann applanation tonometry was performed at 8:00 AM, 10:00 AM, and 4:00 PM at each scheduled visit.

Protocol 2: ROCKET-4 Head-to-Head Design Objective: To compare the efficacy and safety of **netarsudil** 0.02% once daily to latanoprost 0.005% once daily.

- **Design:** Randomized, double-masked, active-controlled, parallel-group Phase 3 trial.
- **Participants:** Patients with open-angle glaucoma or ocular hypertension.
- **Intervention:**
 - **Group 1: Netarsudil** 0.02% dosed once daily in the evening.
 - **Group 2:** Latanoprost 0.005% dosed once daily in the evening.
- **Primary Endpoint:** Mean IOP across 5 time points (8:00 AM, 10:00 AM, and 4:00 PM at Week 4 and 8:00 AM at Week 6, 8, and 12).
- **Statistical Analysis:** Non-inferiority margin of 1.5 mm Hg.

Logical Decision Pathway for Agent Selection

The following diagram synthesizes the trial data into a logical framework for considering **Netarsudil** in a treatment regimen.



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Diagram 2: Clinical Decision Path for Netarsudil

Conclusion and Comparative Summary

The ROCKET trials established **Netarsudil** as an effective IOP-lowering agent with a unique mechanism of action.

- **vs. Timolol: Netarsudil** was less effective than timolol in a broad population, but showed comparable efficacy in patients with baseline IOPs less than 25-27 mm Hg. Its safety profile is different, avoiding systemic cardiopulmonary effects.
- **vs. Latanoprost: Netarsudil** met statistical non-inferiority to the gold-standard prostaglandin analog, latanoprost. However, its use is associated with a significantly higher incidence of conjunctival hyperemia and cornea verticillata, which are mechanism-based, dose-dependent, and often manageable.

Key Takeaway: Netarsudil represents a valuable addition to the glaucoma armamentarium, particularly as an alternative for patients who cannot tolerate first-line agents, require a different mechanism for adjunctive therapy, or present with lower baseline IOPs. The choice to use it involves a trade-off between its novel mechanism and its distinctive, though generally non-serious, side effect profile.

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